molecular formula C12H9ClFNO2 B13657513 Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

Cat. No.: B13657513
M. Wt: 253.65 g/mol
InChI Key: XXMNRCUABHXHGM-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.65 g/mol . This compound is known for its unique structure, which includes a chloro and fluoro substituent on the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-5-bromoisoquinoline-4-carboxylate: This compound has a bromo substituent instead of a fluoro group, which may alter its reactivity and biological activity.

    Ethyl 3-chloro-5-methylisoquinoline-4-carboxylate: The presence of a methyl group instead of a fluoro group can affect the compound’s steric and electronic properties.

    Ethyl 3-chloro-5-nitroisoquinoline-4-carboxylate:

This compound stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-7(6-15-11(10)13)4-3-5-8(9)14/h3-6H,2H2,1H3

InChI Key

XXMNRCUABHXHGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2F

Origin of Product

United States

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